(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-13(4-3-10-2-1-7-18-10)16-6-5-11(9-16)19-12-8-14-20-15-12/h1-4,7-8,11H,5-6,9H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGDYFOGJDAOS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one , with a molecular formula of C₁₃H₁₃N₃O₃S and a molecular weight of approximately 291.33 g/mol, is a novel organic molecule that integrates a furan ring and a thiadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where compounds with similar features have demonstrated significant pharmacological effects.
Structural Characteristics
The compound's structure can be broken down as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen, known for its ability to participate in various chemical reactions.
- Thiadiazole Moiety : A heterocyclic compound that often exhibits biological activities such as antimicrobial and anticancer properties.
- Pyrrolidine Backbone : A five-membered nitrogen-containing ring that can enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds featuring both furan and thiadiazole rings often display a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls.
- Anticancer Properties : The structural components may interact with cellular pathways involved in cancer progression, potentially inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For example, similar thiadiazole derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3K), which are critical in cancer cell signaling pathways .
- Receptor Interaction : The presence of the furan and thiadiazole rings allows for potential interactions with various receptors, influencing cellular responses.
In Vitro Studies
Studies have revealed that derivatives of thiadiazole and furan exhibit varying degrees of biological activity:
| Compound | Biological Activity | Reference |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial and anticancer | |
| Furan Derivatives | Anticancer | |
| Pyrrolidine Derivatives | Neuroprotective effects |
In Vivo Studies
In vivo studies involving thiadiazole compounds have demonstrated promising results:
- Anticonvulsant Activity : Certain derivatives exhibited significant anticonvulsant effects in animal models, suggesting potential for neurological applications .
- Anti-inflammatory Effects : Compounds have been tested for their ability to reduce inflammation in models of acute peritonitis, showing reductions in leukocyte recruitment .
Case Studies
Recent studies have focused on the synthesis and evaluation of compounds similar to this compound:
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of Analogous Enones
Enone System and Pharmacological Relevance
The α,β-unsaturated ketone is a common pharmacophore in tyrosinase inhibitors (e.g., ) and anticancer agents (e.g., ). The electrophilic β-carbon in the enone may form covalent adducts with thiol groups in enzymes, a mechanism observed in cinnamic acid derivatives . The target compound’s enone, combined with the thiadiazole-pyrrolidine group, could synergize to enhance target specificity.
Heterocyclic Modifications and Physicochemical Properties
- Thiadiazole-Pyrrolidine vs.
- Thienyl vs. Furyl Derivatives : Thiophene-based analogs () exhibit higher lipophilicity than furan derivatives, which may enhance blood-brain barrier penetration (relevant for CNS activities like anticonvulsant effects) .
Q & A
Q. Basic
- HPLC-MS to detect trace impurities (e.g., des-thiadiazole byproducts).
- TGA/DSC for thermal stability profiling, particularly for the enone group’s susceptibility to decomposition.
- Accelerated stability studies (40°C/75% RH) with periodic NMR monitoring .
How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel catalytic systems?
Advanced
DFT calculations can:
- Map potential energy surfaces for bond-forming steps (e.g., C–S coupling).
- Simulate transition states to identify steric bottlenecks (e.g., pyrrolidine-thiadiazole steric clashes).
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
How can contradictory data on catalytic efficiency (e.g., Pd vs. Cu systems) be reconciled in silacycle-forming reactions?
Advanced
Discrepancies often stem from divergent mechanisms:
- Palladium systems favor two-electron pathways (e.g., oxidative addition/reductive elimination), while copper may operate via single-electron transfer or radical intermediates .
- Solvent polarity (e.g., DMF vs. THF) and temperature can shift equilibria between competing pathways. Mechanistic studies (e.g., EPR for radical detection) are critical for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
